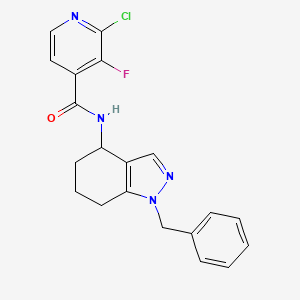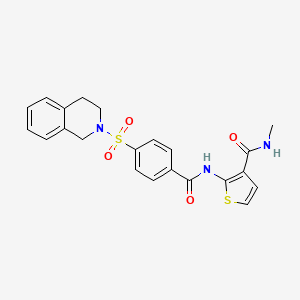
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone is a complex organic compound that features both furan and thiazepane rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone likely involves multiple steps, including the formation of the furan and thiazepane rings, followed by their coupling. Typical conditions might involve:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the thiazepane ring: This might involve the reaction of a thioamide with an appropriate halide under basic conditions.
Coupling of the rings: The final step would involve the coupling of the furan and thiazepane rings, possibly through a condensation reaction.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve:
Batch reactors: for small-scale production.
Continuous flow reactors: for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation products: Could include furanones or other oxidized derivatives.
Reduction products: Could include alcohols or other reduced derivatives.
Substitution products: Could include halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry
Synthetic intermediates: The compound could serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It might be used in catalytic processes due to its unique structure.
Biology
Enzyme inhibitors: The compound might inhibit certain enzymes, making it useful in biochemical research.
Receptor ligands: It could act as a ligand for specific receptors, aiding in the study of biological pathways.
Medicine
Drug development: The compound might be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry
Material science: It could be used in the development of new materials with unique properties.
Agriculture: The compound might be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism by which (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(7-methoxybenzofuran-2-yl)methanone exerts its effects would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing its normal function.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)methanone: Lacks the methoxybenzofuran moiety.
(7-Methoxybenzofuran-2-yl)methanone: Lacks the thiazepane ring.
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(benzofuran-2-yl)methanone: Lacks the methoxy group.
Uniqueness
Structural complexity: The presence of both furan and thiazepane rings, along with the methoxybenzofuran moiety, makes this compound unique.
Potential biological activity: The combination of these functional groups might confer unique biological properties, making it a valuable compound for research.
Properties
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-22-15-5-2-4-13-12-16(24-18(13)15)19(21)20-8-7-17(25-11-9-20)14-6-3-10-23-14/h2-6,10,12,17H,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGFYAROJUTDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(SCC3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{1-methyl-5-[(pentyloxy)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B2824376.png)
![5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2824377.png)




![4,7,7-trimethyl-N-(2-nitrophenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2824383.png)


![N-(3-fluoro-4-methylphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2824389.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2824392.png)
![[2-(2,5-diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2824393.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2824396.png)

